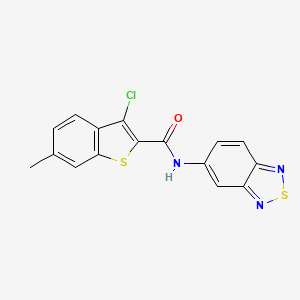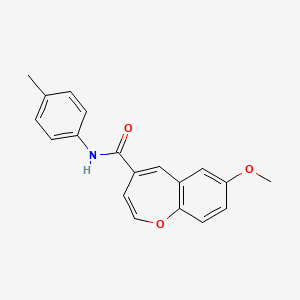![molecular formula C25H24N2O6 B11317457 4-(3,4-dihydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11317457.png)
4-(3,4-dihydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-DIHYDROXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound characterized by its unique structure, which includes both dihydroxy and dimethoxy phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core quinoline structure, followed by the introduction of the oxazolo group and the phenyl substituents. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones under appropriate conditions.
Reduction: The compound can be reduced to modify the quinoline core or the phenyl substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the quinoline core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3,4-DIHYDROXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydroxy and dimethoxy groups may play a role in binding to these targets, influencing their activity. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and oxazolo compounds Compared to these, 4-(3,4-DIHYDROXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-3-METHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is unique due to its specific substitution pattern and the presence of both dihydroxy and dimethoxy groups
Properties
Molecular Formula |
C25H24N2O6 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-7-(3,4-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C25H24N2O6/c1-12-22-23(14-4-6-17(28)18(29)9-14)24-16(26-25(22)33-27-12)8-15(10-19(24)30)13-5-7-20(31-2)21(11-13)32-3/h4-7,9,11,15,23,26,28-29H,8,10H2,1-3H3 |
InChI Key |
RKDCUJJNBIDSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11317387.png)
![N-cyclohexyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11317392.png)

![Butyl 4-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11317407.png)

![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11317420.png)
![5-Bromo-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11317428.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11317438.png)
![1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine](/img/structure/B11317440.png)
![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11317445.png)
![6-bromo-2-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11317451.png)
![N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11317464.png)

